N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H16FNO/c1-8(14-9-3-4-9)11-6-5-10(15-2)7-12(11)13/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
PBYQLTUZWIOPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Classical Multi-Step Approaches
Earlier methods for phenylcyclopropylamine derivatives involved:
- Condensation of substituted benzaldehydes with malonic acid to form cinnamic acid derivatives.
- Conversion to acid chlorides and esterification with chiral auxiliaries (e.g., menthol esters).
- Cyclopropanation using dimethylsulfoxonium methylide.
- Hydrolysis and conversion to acid chlorides.
- Azide formation and Curtius rearrangement to amines.
- Use of hazardous reagents (pyridine, sodium azide).
- Lengthy procedures with multiple isolations and chromatographic purifications.
- Low overall yields.
- High cost due to chiral auxiliaries and reagents.
Improved Industrially Viable Process (Patent US20130165696)
A novel process addresses these issues by:
- Utilizing substituted cyclopropanecarboxylic acid intermediates.
- Avoiding sodium azide by using alternative azide sources.
- Employing non-hazardous reagents and solvents.
- Reducing the number of steps and reaction times.
- Simplifying isolation and purification.
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| a) | Formation of substituted ester | Reaction of substituted benzaldehyde derivatives with malonic acid or equivalent | Ethyl or other esters of substituted cyclopropanecarboxylic acid |
| b) | Hydrolysis of ester | Acid or base hydrolysis in suitable solvent (e.g., ethanol) | Substituted cyclopropanecarboxylic acid |
| c) | Optional chiral resolution | Treatment with chiral amine in solvent | Pure chiral acid salt |
| d) | Conversion to acyl azide | Reaction with azide reagent (non-sodium azide) and base | Acyl azide intermediate |
| e) | Curtius rearrangement and hydrolysis | Heating in toluene or appropriate solvent, followed by acid/base workup | Substituted cyclopropylamine |
| f) | Salt formation | Reaction with acid (e.g., mandelic acid) | Acid addition salt of cyclopropylamine |
- Avoids explosive and toxic reagents.
- High yield and purity.
- Suitable for scale-up.
- Environmentally friendly.
Alternative Routes via Cyclopropanation of Halogenated Precursors
Another approach involves:
- Halogenation of substituted phenylethyl precursors.
- Cyclopropanation using phosphonoacetate reagents under basic conditions.
- Conversion of esters to amines via amides and subsequent Hofmann rearrangement or direct amination.
- Use of sodium hydride and other reactive bases.
- Longer reaction times.
- Potential for explosive intermediates.
Selective Aromatic Substitution and Amination (EP0430847A1)
Selective nucleophilic aromatic substitution of halogenated nitrobenzenes with cyclopropylamine followed by reduction and hydrolysis yields N-cyclopropyl substituted anilines.
- Reaction performed at controlled temperatures (0-70 °C).
- Use of hypophosphorous acid and sodium nitrite for reduction.
- Extraction and purification via solvent washes and crystallization.
- Provides a route to aromatic cyclopropylamines with selective substitution patterns.
- May be adapted for methoxy and fluoro substituted phenyl rings.
Comparative Analysis of Preparation Methods
| Feature | Classical Multi-Step | Improved Industrial Process (US20130165696) | Halogenated Precursor Route (EP0430847A1) |
|---|---|---|---|
| Number of Steps | High (6-8) | Moderate (4-5) | Moderate (4-6) |
| Use of Hazardous Reagents | Yes (pyridine, sodium azide) | No | Moderate (hypophosphorous acid, sodium nitrite) |
| Purification Complexity | High (chromatography) | Low (simple isolation) | Moderate (crystallization) |
| Yield | Moderate to Low | High (up to 80%+) | Moderate |
| Scalability | Limited | High | Moderate |
| Environmental Impact | High | Low | Moderate |
| Stereochemical Control | Good | Excellent | Moderate |
Detailed Reaction Conditions and Notes
Ester Hydrolysis
- Hydrolysis of substituted esters is typically performed using sodium hydroxide or acid in alcohol solvents (ethanol or methanol).
- Temperature control (40-50 °C) is important for complete conversion.
- Acidification post-hydrolysis yields the free acid.
Azide Formation and Curtius Rearrangement
- Use of safer azide sources than sodium azide (e.g., organic azides) is preferred.
- Heating the acyl azide intermediate in toluene at ~100 °C induces rearrangement to isocyanate.
- Subsequent hydrolysis yields the amine.
Chiral Resolution
- Optional step using chiral amines (e.g., mandelic acid) to form salts.
- Enhances enantiomeric purity.
- Salt forms can be crystalline, amorphous, or solid-state.
Aromatic Substitution
- Selective substitution of 2-fluoro groups over chloro in nitrobenzenes enables regioselective amination.
- Reaction with cyclopropylamine under controlled temperature yields substituted anilines.
- Reduction of nitro groups and acetylation steps follow.
Summary Table of Key Intermediates and Reagents
| Compound/Intermediate | Role | Typical Reagents | Notes |
|---|---|---|---|
| Substituted Benzaldehyde | Starting aromatic compound | 2-fluoro-4-methoxybenzaldehyde | Key aromatic moiety |
| Malonic Acid or Equivalent | Knoevenagel condensation | Pyridine, piperidine (classical) | Forms cinnamic acid derivatives |
| Ester of Cyclopropanecarboxylic Acid | Cyclopropanation substrate | Dimethylsulfoxonium methylide or phosphonoacetate | Stereoselective cyclopropanation |
| Cyclopropanecarboxylic Acid | Hydrolysis product | NaOH or acid | Precursor to amine |
| Acyl Azide | Curtius rearrangement intermediate | Organic azide reagents | Avoid sodium azide for safety |
| Cyclopropylamine | Target amine | Hydrolysis of isocyanate | Final product |
| Chiral Amine (e.g., Mandelic Acid) | Resolution agent | Acid/base | Enhances enantiomeric purity |
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares the molecular characteristics of N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine with five analogues:
Key Observations :
- Halogen vs. Methoxy Substitution : Replacement of the 4-methoxy group with halogens (e.g., Cl in , Br in ) alters lipophilicity and steric bulk, which may impact pharmacokinetics.
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility and crystallinity for pharmaceutical applications.
- Linker Variations : Phenethyl vs. benzyl groups (e.g., ) modulate conformational flexibility and binding interactions.
Physicochemical and Pharmacological Properties
Limited data are available for the target compound. Comparisons are inferred from analogues:
Notes:
Biological Activity
N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine, with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopropane ring linked to an ethyl group and a phenyl ring substituted with both a fluorine and a methoxy group. The unique structural characteristics of this compound suggest significant interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Structural Characteristics
The structural components of this compound include:
- Cyclopropane Ring : Provides rigidity and unique spatial orientation.
- Ethyl Group : Enhances hydrophobic interactions.
- Fluoro and Methoxy Substituents : Influence electronic properties and binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits potential interactions with various receptors and enzymes, particularly those involved in neurological and psychiatric disorders. The presence of fluorine and methoxy groups is believed to enhance the compound's binding affinity and selectivity towards these targets.
The compound's mechanism of action is primarily attributed to its ability to modulate receptor activity. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in neurotransmission, which could lead to therapeutic effects in conditions such as depression or anxiety disorders.
Binding Affinity Studies
Studies have focused on the binding affinities of this compound to various biological targets. For instance, research has shown that compounds with similar structures can exhibit varying degrees of potency based on their substituent patterns.
| Compound Name | Binding Affinity (Ki) | Target Receptor |
|---|---|---|
| This compound | TBD | TBD |
| N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine | TBD | TBD |
| 2-Fluorophenethylamine | TBD | TBD |
Note: Specific values for binding affinities are subject to ongoing research.
Case Studies
In a study investigating the pharmacological profile of similar cyclopropane derivatives, researchers observed that modifications to the substituents significantly impacted the biological activity. For example, compounds with methoxy groups demonstrated enhanced receptor selectivity compared to those without.
Applications in Drug Development
Given its promising biological activity, this compound is being explored as a potential lead compound in drug development for various therapeutic applications:
- Neurological Disorders : Potential treatment for depression and anxiety.
- Cancer Research : Investigated for its role in inhibiting specific kinase activities associated with tumor growth.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopropanation followed by amine functionalization. For example, halogenated precursors (e.g., 2-fluoro-4-methoxybenzyl chloride) react with cyclopropylamine under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like toluene or dichloromethane . Key factors include:
- Temperature : 80–100°C for optimal cyclopropane ring formation.
- Catalysts : Transition metals (e.g., Cu or Zn) may enhance ring closure .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl and cyclopropane protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₅FNO₃) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the cyclopropane ring and ethyl linkage .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against targets like monoamine oxidases (MAOs) or kinases, using fluorometric assays .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in cyclopropane ring formation?
- Methodological Answer :
- Kinetic Studies : Vary temperature and solvent polarity (e.g., DMF vs. THF) to stabilize transition states .
- Computational Modeling : DFT calculations predict steric hindrance from the 2-fluoro substituent, guiding precursor modifications .
- Catalyst Screening : Test palladium or nickel catalysts to improve ring-closure efficiency .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, incubation time) across studies .
- Proteomic Profiling : Use affinity chromatography to identify off-target interactions that skew results .
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. How can stereochemical purity be ensured during scale-up synthesis?
- Methodological Answer :
- Chiral Chromatography : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in cyclopropanation to favor the desired isomer .
- Circular Dichroism (CD) : Monitor optical activity during synthesis to detect racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
